Ethyl 4-(hydroxyimino)-8-methylnon-7-enoate
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Overview
Description
Ethyl 4-(hydroxyimino)-8-methylnon-7-enoate is an organic compound with a complex structure that includes an ethyl ester, a hydroxyimino group, and a non-7-enoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(hydroxyimino)-8-methylnon-7-enoate typically involves the reaction of ethyl cyanoacetate with nitrous acid, which is generated in situ from sodium nitrite and acetic acid. The reaction is carried out under controlled pH conditions to ensure high yield and purity . The product can be purified by recrystallization from solvents such as ethanol or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(hydroxyimino)-8-methylnon-7-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-(hydroxyimino)-8-methylnon-7-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-(hydroxyimino)-8-methylnon-7-enoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanohydroxyiminoacetate: Similar in structure but with a cyano group instead of a non-7-enoate chain.
4-Hydroxyimino-5-polyfluoroalkylpyrazol-3-ones: Contains a hydroxyimino group and is used in similar applications.
4-Hydroxyimino-4,5,6,7-tetrahydrobenzoxadiazole: Another compound with a hydroxyimino group, used in different chemical reactions.
Uniqueness
Ethyl 4-(hydroxyimino)-8-methylnon-7-enoate is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its non-7-enoate chain and hydroxyimino group make it versatile for various synthetic and research purposes.
Properties
CAS No. |
89849-59-2 |
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Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
ethyl 4-hydroxyimino-8-methylnon-7-enoate |
InChI |
InChI=1S/C12H21NO3/c1-4-16-12(14)9-8-11(13-15)7-5-6-10(2)3/h6,15H,4-5,7-9H2,1-3H3 |
InChI Key |
DJOULBSUZLYBDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=NO)CCC=C(C)C |
Origin of Product |
United States |
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